Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride
CAS No.: 1798747-14-4
Cat. No.: VC3100929
Molecular Formula: C8H11ClN2O3S
Molecular Weight: 250.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798747-14-4 |
|---|---|
| Molecular Formula | C8H11ClN2O3S |
| Molecular Weight | 250.7 g/mol |
| IUPAC Name | ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O3S.ClH/c1-3-13-7(12)5-6(4(2)11)14-8(9)10-5;/h3H2,1-2H3,(H2,9,10);1H |
| Standard InChI Key | FLZBVTFEKISSEW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=N1)N)C(=O)C.Cl |
| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)N)C(=O)C.Cl |
Introduction
Chemical Structure and Properties
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride features a 1,3-thiazole core with multiple functional groups strategically positioned around the heterocyclic ring. The compound possesses an amino group at position 2, an acetyl group at position 5, and an ethyl carboxylate group at position 4, with the entire structure existing as a hydrochloride salt.
Basic Structural Information
The compound has the following key identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1798747-14-4 |
| Molecular Formula | C₈H₁₁ClN₂O₃S |
| Molecular Weight | 251 Da |
| IUPAC Name | Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride |
| Structure | 1,3-thiazole ring with -NH₂ (position 2), -COOC₂H₅ (position 4), -COCH₃ (position 5), and HCl salt |
The compound belongs to the broader family of aminothiazole derivatives, which are characterized by the presence of an amino group at position 2 of the thiazole ring .
Physicochemical Properties
While specific physicochemical data for this exact compound is limited in the search results, properties can be estimated based on structural features and related compounds:
| Property | Estimated Value/Characteristic |
|---|---|
| Physical Appearance | Crystalline solid |
| Solubility | Soluble in polar organic solvents (DMSO, methanol) and water |
| Melting Point | Likely above 200°C (based on similar thiazole compounds) |
| Stability | Relatively stable under standard conditions; sensitive to strong bases |
| Acid-Base Properties | Weak base (due to amino group) present as hydrochloride salt |
The compound contains multiple functional groups that contribute to its chemical reactivity, including the nucleophilic amino group, the electrophilic acetyl and ester groups, and the aromatic thiazole ring .
Synthetic Methodologies
General Synthetic Approaches
The synthesis of aminothiazole derivatives typically follows established methodologies involving the reaction of thiourea with appropriate α-halogenated carbonyl compounds. For ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, the synthesis likely involves several key steps:
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Preparation of a suitable precursor containing the acetyl and ethyl carboxylate groups
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Reaction with thiourea to form the thiazole ring
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Conversion to the hydrochloride salt
Specific Synthetic Pathways
While the search results don't provide the exact synthesis for this compound, valuable insights can be drawn from the synthesis of related structures:
Thiazole Ring Formation
The thiazole core is typically formed via the Hantzsch thiazole synthesis, which involves the condensation of thiourea with an α-haloketone or α-haloester . For example:
"A mixture of thiourea (1.2 mmol) and 2-bromoacetophenone (1 mmol) in EtOH (2 mL) was stirred at 70°C for 1h. The reaction mixture was cooled to room temperature, poured into ice-cold water, and the resulting precipitate was filtered and dried to give the desired compounds" .
This general approach can be modified for the synthesis of ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate by using appropriately functionalized starting materials.
Alternative Synthetic Approaches
An alternative approach may involve the use of β-ethoxyacrylamides, similar to what has been described for 2-aminothiazole-5-carboxamides:
"The new method involves a chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea to give the desired 2-aminothiazole-5-carboxamide" .
This method could potentially be adapted for the synthesis of ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate by using appropriate precursors containing the acetyl functionality.
Hydrochloride Salt Formation
The conversion to the hydrochloride salt is typically achieved by treating the free base with hydrogen chloride in an appropriate solvent, similar to the methodology used for other aminothiazole derivatives .
Applications and Significance
Pharmaceutical Research
Aminothiazole derivatives, including ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, have significant importance in pharmaceutical research due to their diverse biological activities.
| Therapeutic Area | Potential Role |
|---|---|
| Anti-cancer | Kinase inhibition, similar to dasatinib and other thiazole-containing compounds |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Anti-microbial | Inhibition of bacterial or fungal growth |
| Metabolic disorders | Enzyme modulation (e.g., SCD1 inhibition) |
For example, related compounds have been used "in the synthesis of 4-bicyclic piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer" .
Synthetic Intermediates
Ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride serves as a valuable synthetic intermediate for the preparation of more complex molecules:
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The amino group at position 2 can undergo various transformations, including acylation, alkylation, and coupling reactions
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The acetyl group at position 5 provides opportunities for further functionalization
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The ester group at position 4 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives
The multifunctional nature of this compound makes it particularly useful as a building block for the synthesis of libraries of compounds for drug discovery .
Peptidomimetic Applications
Aminothiazole derivatives have also been used in the design of peptidomimetic molecules, as described in the literature:
"The design and solid-phase synthesis of 1,3-thiazole-based peptidomimetic molecules is described... Geometric measurements of Cα distances and dihedral angles along with an rmsd of 0.5434 for attachment with Cα of the β-turn template suggest type IV β-turn structural motifs" .
The presence of multiple functional groups in ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride makes it potentially valuable for such applications.
Structure-Activity Relationships
Comparison with Related Aminothiazole Derivatives
To understand the potential biological activities of ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride, it is valuable to compare it with related aminothiazole derivatives:
| Compound | Key Structural Features | Potential Impact on Activity |
|---|---|---|
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | Lacks the acetyl group at position 5 | Reduced steric bulk; different electronic properties |
| Ethyl 2-amino-5-methylthiazole-4-carboxylate | Contains methyl instead of acetyl at position 5 | Less electrophilic at position 5; different hydrogen bonding |
| Ethyl 5-aminothiazole-4-carboxylate | Amino group at position 5 instead of position 2 | Different hydrogen bonding pattern; altered binding properties |
| 2-Amino-4-methylthiazole-5-carboxylic acid | Carboxylic acid instead of ester; methyl instead of acetyl | Different solubility; altered pharmacokinetic properties |
Effect of Functional Groups
The presence of specific functional groups in ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride significantly influences its biological and chemical properties:
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The 2-amino group:
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Serves as a hydrogen bond donor
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Provides a site for further functionalization
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Contributes to the basicity of the compound
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The 5-acetyl group:
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Acts as a hydrogen bond acceptor
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Provides an electrophilic center for nucleophilic attack
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Influences the electronic properties of the thiazole ring
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The 4-ethyl carboxylate:
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Serves as a hydrogen bond acceptor
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Can be hydrolyzed to provide a handle for further derivatization
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Affects the lipophilicity of the compound
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The hydrochloride salt formation improves water solubility compared to the free base, which is advantageous for biological testing and pharmaceutical applications .
| Safety Aspect | Details |
|---|---|
| GHS Classification | Warning; Hazard statements likely include H315, H319, H335 (based on similar compounds) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338 (based on similar compounds) |
| Personal Protection | Gloves, eye protection, and adequate ventilation recommended |
| First Aid Measures | Standard procedures for chemical exposure |
The compound may cause skin and eye irritation and respiratory irritation, as indicated for similar aminothiazole derivatives .
Current Research and Future Perspectives
Recent Developments
The aminothiazole scaffold continues to be of significant interest in medicinal chemistry research. Recent developments include:
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Applications in kinase inhibitor development, particularly for cancer therapy
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Exploration of novel synthetic methodologies to access diversely functionalized aminothiazoles
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Investigation of the potential of aminothiazole derivatives as anti-microbial agents
Future Directions
Potential future applications and research directions for ethyl 5-acetyl-2-amino-1,3-thiazole-4-carboxylate hydrochloride include:
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Development of more efficient synthetic routes with improved yields and purity
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Further exploration of structure-activity relationships through systematic modification of functional groups
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Investigation of specific biological targets and mechanisms of action
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Application in the synthesis of more complex bioactive molecules, particularly in solid-phase synthesis methodologies as described for similar thiazole derivatives
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